6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid
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Overview
Description
6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is a complex organic compound with a unique structure that includes a phenanthridine core and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phenanthridine core, introduction of the 3,5-dichlorophenyl group, and the addition of the carboxylic acid functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while coupling reactions may produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenylboronic acid: Shares the 3,5-dichlorophenyl group but differs in its overall structure and functional groups.
Phenanthridine derivatives: Compounds with a phenanthridine core but different substituents and functional groups.
Uniqueness
6-(3,5-Dichlorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19Cl2NO2 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
10-(3,5-dichlorophenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid |
InChI |
InChI=1S/C21H19Cl2NO2/c22-13-7-12(8-14(23)9-13)19-18-11-5-4-10(6-11)17(18)15-2-1-3-16(21(25)26)20(15)24-19/h1-3,7-11,17-19,24H,4-6H2,(H,25,26) |
InChI Key |
INPSTTSVKOBIOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4=C(C(=CC=C4)C(=O)O)NC3C5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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